molecular formula C22H24N2O2S B2902084 3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 866871-36-5

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2902084
CAS No.: 866871-36-5
M. Wt: 380.51
InChI Key: UIDJGTQHBRGYBH-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a tosyl group and a 3-methylpiperidin-1-yl group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the biological context and the specific target. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to its specific combination of a quinoline core, a tosyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-9-11-18(12-10-16)27(25,26)21-14-23-20-8-4-3-7-19(20)22(21)24-13-5-6-17(2)15-24/h3-4,7-12,14,17H,5-6,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDJGTQHBRGYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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